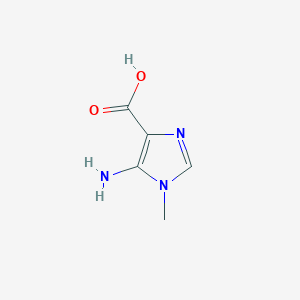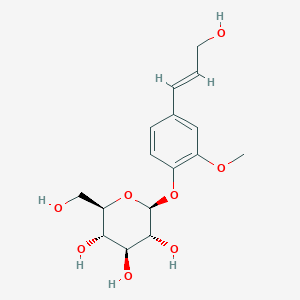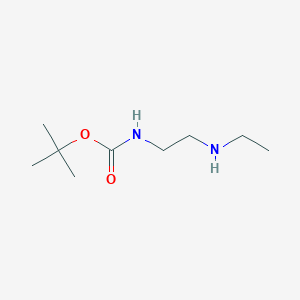
2-Amino-3-azido-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Azido-2-methyl-DL-alanine is an azido derivative of alanine, an amino acid. This compound is characterized by the presence of an azido group (-N₃) attached to the alanine backbone. Azido compounds are known for their reactivity and are often used in various chemical reactions, including click chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-2-methyl-DL-alanine typically involves the introduction of the azido group to the alanine molecule. One common method is the nucleophilic substitution reaction where an amino group is replaced by an azido group using sodium azide as the azide source. The reaction is usually carried out in an aqueous or organic solvent under mild conditions .
Industrial Production Methods
Industrial production of 3-Azido-2-methyl-DL-alanine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
3-Azido-2-methyl-DL-alanine can undergo various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds.
Reduction: The azido group can be reduced to an amino group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Sodium azide is commonly used for introducing the azido group.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various azido-substituted compounds.
Scientific Research Applications
3-Azido-2-methyl-DL-alanine has several applications in scientific research:
Chemistry: Used in the synthesis of heterocycles and other complex molecules.
Biology: Employed in labeling and tracking biomolecules due to its reactivity.
Medicine: Potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Azido-2-methyl-DL-alanine involves its reactivity due to the azido group. The azido group can participate in cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, including click chemistry, where the azido group reacts with alkynes to form 1,2,3-triazoles .
Comparison with Similar Compounds
Similar Compounds
3-Azidoalanine: Another azido derivative of alanine.
2-Azido-3-hydroxy-1-phenylbutan-1-one: An azido ketone used in organic synthesis.
Uniqueness
3-Azido-2-methyl-DL-alanine is unique due to its specific structure, which combines the properties of an azido group with the amino acid alanine. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various research and industrial applications .
Properties
CAS No. |
120042-13-9 |
|---|---|
Molecular Formula |
C4H8N4O2 |
Molecular Weight |
144.13 g/mol |
IUPAC Name |
2-amino-3-azido-2-methylpropanoic acid |
InChI |
InChI=1S/C4H8N4O2/c1-4(5,3(9)10)2-7-8-6/h2,5H2,1H3,(H,9,10) |
InChI Key |
WDJUCIRNDRCXTL-UHFFFAOYSA-N |
SMILES |
CC(CN=[N+]=[N-])(C(=O)O)N |
Canonical SMILES |
CC(CN=[N+]=[N-])(C(=O)O)N |
Synonyms |
2-amino-3-azido-2-methyl-propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![sodium (2R)-2,3-bis[(9Z)-octadec-9-enoyloxy]propyl hydrogen phosphate](/img/structure/B54410.png)





